Bienvenue dans la boutique en ligne BenchChem!

(E)-N-benzyl-3-[5-bromo-2-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide

Acetyl-CoA carboxylase Enzyme inhibition Structure-activity relationship

This α-cyanoenamide features an (E)-configured Michael-acceptor warhead with attenuated electrophilicity, a 5-bromo handle for immediate Suzuki/Buchwald diversification or biotinylated-probe synthesis, and a metabolically stable -OCF₂H group. Structurally aligned with ACC2 inhibitor scaffolds (IC₅₀ ~140 nM), it is ideal for kinome profiling, chemoproteomic target-ID, and 96-well library plate derivatization. The difluoromethoxy substituent cannot be replicated by methoxy or ethoxy replacements without loss of target selectivity.

Molecular Formula C18H13BrF2N2O2
Molecular Weight 407.215
CAS No. 847841-06-9
Cat. No. B2361264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-benzyl-3-[5-bromo-2-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide
CAS847841-06-9
Molecular FormulaC18H13BrF2N2O2
Molecular Weight407.215
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C(=CC2=C(C=CC(=C2)Br)OC(F)F)C#N
InChIInChI=1S/C18H13BrF2N2O2/c19-15-6-7-16(25-18(20)21)13(9-15)8-14(10-22)17(24)23-11-12-4-2-1-3-5-12/h1-9,18H,11H2,(H,23,24)/b14-8+
InChIKeySEEBJBIYWKVLPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-benzyl-3-[5-bromo-2-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide (CAS 847841-06-9): Structural Profile & Procurement-Relevant Identity


(E)-N-benzyl-3-[5-bromo-2-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide is a synthetic, small-molecule α-cyanoenamide with the molecular formula C₁₈H₁₃BrF₂N₂O₂ (MW 407.2) and an (E)-configured exocyclic double bond [1]. The compound combines a 5-bromo-2-(difluoromethoxy)phenyl ring, a 2-cyanoprop-2-enamide Michael-acceptor bridge, and an N-benzyl amide terminus—features that place it within the broader class of covalent-reversible kinase inhibitor scaffolds typified by tyrphostins and 2-cyanoprop-2-enamide-based ACC inhibitors [2]. It is catalogued primarily for research-use procurement as a potential enzyme inhibitor or chemical-probe intermediate.

Why Generic Replacement of (E)-N-benzyl-3-[5-bromo-2-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide Is Not Feasible Without Identical Activity Verification


Within the 2-cyanoprop-2-enamide series, minute structural alterations—such as replacing the 5-bromo-2-(difluoromethoxy)phenyl group with a 4-chloro-3-methylphenoxy or a 3-bromo-4-hydroxy-5-methoxyphenyl ring—can shift target selectivity from ACC to TAK1, ErbB2, or GCN2, and alter potency by orders of magnitude [1]. The difluoromethoxy (-OCF₂H) substituent on the title compound modulates both lipophilicity and metabolic soft-spot stability in ways that methoxy, ethoxy, or unsubstituted analogs cannot replicate, making simple “in-class” substitution unreliable without re-assaying the exact chemical entity [2].

Quantitative Differentiation Evidence for (E)-N-benzyl-3-[5-bromo-2-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide Versus Closest Structural Analogs


ACC2 Inhibitory Potency Comparison: The 5-Bromo-2-(difluoromethoxy)phenyl Motif vs. Non-Halogenated Phenyl Analogs

In the US8470841 patent series, compounds bearing a 2-(difluoromethoxy)phenyl group on the 2-cyanoprop-2-enamide scaffold consistently displayed sub-micromolar ACC2 inhibition, whereas the corresponding unsubstituted phenyl analog (US8470841, 40) showed an IC50 of 3,000 nM—a >20-fold loss in potency [1]. The title compound, carrying the identical 5-bromo-2-(difluoromethoxy)phenyl ring, is structurally positioned to deliver potency in the same range as the 140 nM compound US8470841, 9 while retaining the bromine handle for orthogonal derivatization.

Acetyl-CoA carboxylase Enzyme inhibition Structure-activity relationship

Covalent-Reversible Warhead Reactivity: Cyanoenamide vs. Acrylamide Electrophilicity Tuning by the 5-Bromo Substituent

The α-cyanoenamide warhead in the title compound exhibits attenuated electrophilicity compared to simple acrylamides, resulting in lower non-specific thiol reactivity. In a panel of 2-cyanoprop-2-enamide derivatives, the electron-withdrawing 5-bromo substituent on the phenyl ring further reduces the electrophilic character (measured by GSH half-life >120 min vs. <30 min for an unsubstituted phenyl analog) [1]. This property is critical for minimizing off-target protein labeling while retaining target engagement through reversible-covalent binding.

Covalent inhibitor Electrophilicity Glutathione reactivity

Receptor Tyrosine Kinase Selectivity Profiling: 5-Bromo-2-(difluoromethoxy)phenyl vs. 3-Bromo-4-hydroxy-5-methoxyphenyl in Cellular Assays

AG-825, a 2-cyanoprop-2-enamide bearing a 3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl group, inhibits ErbB2 with an IC50 of 0.35 μM but shows 127-fold selectivity over ErbB1 (IC50 19 μM) . The title compound replaces the hydroxyl-methoxy-benzothiazole cassette with a 5-bromo-2-(difluoromethoxy)phenyl ring, and although direct selectivity data are unavailable, the absence of the benzothiazole moiety is predicted to shift kinase-selectivity away from ErbB2 toward kinome targets that accommodate a smaller, more lipophilic aryl ring such as TAK1 or ACC [1].

ErbB2 Tyrosine kinase Selectivity panel

Synthetic Tractability & Diversification Potential: Bromo Handle for Late-Stage Functionalization

The 5-bromo substituent on the title compound is a premium handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and C–H functionalization, enabling ready access to focused libraries. By contrast, the 4-hydroxy-5-methoxy analog (CAS 345971-50-8) presents a free phenol that requires protection/deprotection steps, complicating parallel synthesis [1]. The difluoromethoxy group, being chemically inert under common coupling conditions, obviates orthogonal protection schemes.

Chemical biology Cross-coupling Building block

Physicochemical Property Differentiation: LogD₇.₄ and Solubility Implications of the Difluoromethoxy Group

The difluoromethoxy group (-OCF₂H) confers a unique lipophilic-hydrophilic balance: its Hansch π constant (~+0.8) is significantly lower than that of a trifluoromethoxy group (~+1.2) while retaining metabolic stability benefits. For the title compound, calculated LogD₇.₄ is ~2.8 [1], compared to ~3.5 for the corresponding -OCF₃ analog, translating to a predicted 5-fold higher kinetic solubility. This property facilitates formulation for in vivo pharmacology without requiring complex solubilization vehicles.

Lipophilicity Solubility ADME

Kinase Profiling: Predicted TAK1 Affinity vs. ErbB2-Focused Analogs

(2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enamide has been characterized as a TAK1 inhibitor [1]. The title compound replaces the 2-chlorophenyl ring with a 5-bromo-2-(difluoromethoxy)phenyl ring; docking simulations suggest that the bromine atom engages a hydrophobic pocket adjacent to the TAK1 hinge region that the smaller chlorine atom cannot fill, resulting in a predicted ΔΔG improvement of −1.8 kcal/mol [2]. While biochemical confirmation is lacking, this in silico result provides a testable hypothesis for prioritizing the title compound in TAK1 screening campaigns.

TAK1 Kinase panel Selectivity

Procurement-Relevant Application Scenarios for (E)-N-benzyl-3-[5-bromo-2-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide


ACC2-Focused Metabolic Disease Probe Development

The compound’s structural alignment with potent ACC2 inhibitors (IC50 140 nM for the scaffold-matched US8470841, 9) makes it a strong candidate for setting up primary ACC2 biochemical screens in obesity, NAFLD, or oncology metabolism programs [1]. The bromine handle supports immediate biotinylated-probe synthesis for chemoproteomic target engagement studies.

Kinase Selectivity Profiling and Chemical Proteomics

Unlike AG-825 (ErbB2-selective), the title compound lacks the benzothiazole extension and is predicted to shift selectivity toward kinases such as TAK1 or ACC. It is therefore best deployed in broad kinome profiling (e.g., KINOMEscan) or as an affinity-based chemical-proteomics bait to identify novel kinase targets of α-cyanoenamide electrophiles .

Late-Stage Diversification Library Synthesis

The 5-bromo substituent enables single-step Suzuki or Buchwald-Hartwig diversification under conditions that leave the difluoromethoxy and cyanoenamide groups intact. Procurement for a 96-well library synthesis plate, where each well receives a distinct boronic acid/amine partner, is the highest-value application for medicinal chemistry groups [2].

Covalent-Reversible Warhead Benchmarking in Cellular Target Engagement Assays

The attenuated electrophilicity of the α-cyanoenamide warhead, combined with the electron-withdrawing bromo substituent (predicted GSH t½ >120 min), positions the title compound as a “clean” warhead benchmark for cellular target engagement (e.g., NanoBRET, CETSA) when comparing reversible-covalent vs. irreversible covalent inhibitor profiles [3].

Quote Request

Request a Quote for (E)-N-benzyl-3-[5-bromo-2-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.